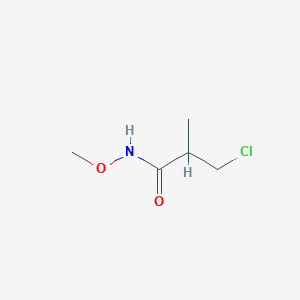
1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
“1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C13H17NO3 . It falls under the category of carboxylic acids . The molecular weight of this compound is 235.283 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The molecular structure of “1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in “1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid” and its derivatives is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid: is a valuable building block in medicinal chemistry. The pyrrolidine ring is a common feature in many biologically active compounds due to its saturated nature and the presence of a nitrogen atom, which can engage in hydrogen bonding and other interactions with biological targets . This compound can be used to synthesize novel molecules with potential therapeutic effects.
Stereochemistry Research
The stereochemistry of 1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid can be exploited in research to understand the influence of chiral centers on biological activity. Different stereoisomers of compounds containing the pyrrolidine ring can lead to varied biological profiles, which is crucial for the development of enantioselective drugs .
Pharmacophore Modeling
In pharmacophore modeling, 1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid can be used to explore the pharmacophore space due to its sp3-hybridization. This allows for efficient mapping of the spatial arrangement of features necessary for biological activity .
ADME/Tox Studies
The introduction of heteroatomic fragments like 1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid in drug molecules is a strategic approach to modify physicochemical parameters and achieve optimal ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) results for drug candidates .
Synthesis of Prolinol Derivatives
1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid: can serve as a precursor for the synthesis of prolinol derivatives. Prolinol derivatives are important in organic synthesis and can be used as chiral auxiliaries or catalysts in asymmetric synthesis .
3D Structure Analysis
The non-planarity of the pyrrolidine ring in 1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid contributes to increased three-dimensional coverage of molecules. This feature is beneficial in the study of 3D structures of bioactive compounds and their interactions with biological targets .
Zukünftige Richtungen
The future directions for “1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid” and similar compounds involve further exploration of their biological activities and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles is an ongoing area of research .
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-12-4-2-10(3-5-12)8-14-7-6-11(9-14)13(15)16/h2-5,11H,6-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTCPBQWRCQFKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601199012 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601199012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
1086375-34-9 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086375-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601199012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-Cyclopropyl-2-[(4-methylphenyl)thio]ethyl}methylamine](/img/structure/B1425374.png)






![[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine](/img/structure/B1425388.png)
![N-[4-(hydroxymethyl)phenyl]pent-4-enamide](/img/structure/B1425389.png)
![3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid](/img/structure/B1425390.png)



![2,3-Dihydrospiro[indene-1,2'-morpholine]](/img/structure/B1425396.png)